molecular formula C14H31NO4 B12682103 Einecs 282-323-9 CAS No. 84176-57-8

Einecs 282-323-9

Katalognummer: B12682103
CAS-Nummer: 84176-57-8
Molekulargewicht: 277.40 g/mol
InChI-Schlüssel: NGWGWSDQAIBXIC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethanol, 2-amino-, reaction products with ammonia, by-products from distillation residues, is synthesized through the amination of monoethanolamine with ammonia. The reaction involves the interaction of monoethanolamine with ammonia under specific conditions to produce ethyleneamines and various by-products .

Industrial Production Methods

The industrial production of this compound involves the distillation of the reaction mixture obtained from the amination process. The by-products are separated by distillation at a boiling point greater than 160°C at approximately 30 mmHg . This process may yield various compounds, including diethanolamine, triethylenetetramine, and polyethylenepolyamines .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanol, 2-amino-, reaction products with ammonia, by-products from distillation residues, can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various ethyleneamines and their derivatives, which have significant industrial and research applications.

Wissenschaftliche Forschungsanwendungen

Ethanol, 2-amino-, reaction products with ammonia, by-products from distillation residues, has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Ethanol, 2-amino-, reaction products with ammonia, by-products from distillation residues, involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and receptors, leading to various biochemical and physiological effects. The specific molecular targets and pathways involved depend on the particular application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Ethanol, 2-amino-, reaction products with ammonia, by-products from distillation residues, include:

Uniqueness

What sets Ethanol, 2-amino-, reaction products with ammonia, by-products from distillation residues apart from similar compounds is its unique composition and the specific conditions under which it is produced. This uniqueness makes it valuable for specific industrial and research applications where other compounds may not be as effective.

Eigenschaften

CAS-Nummer

84176-57-8

Molekularformel

C14H31NO4

Molekulargewicht

277.40 g/mol

IUPAC-Name

2-(2-hydroxyethylamino)ethanol;8-methylnonanoic acid

InChI

InChI=1S/C10H20O2.C4H11NO2/c1-9(2)7-5-3-4-6-8-10(11)12;6-3-1-5-2-4-7/h9H,3-8H2,1-2H3,(H,11,12);5-7H,1-4H2

InChI-Schlüssel

NGWGWSDQAIBXIC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCCCCC(=O)O.C(CO)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.